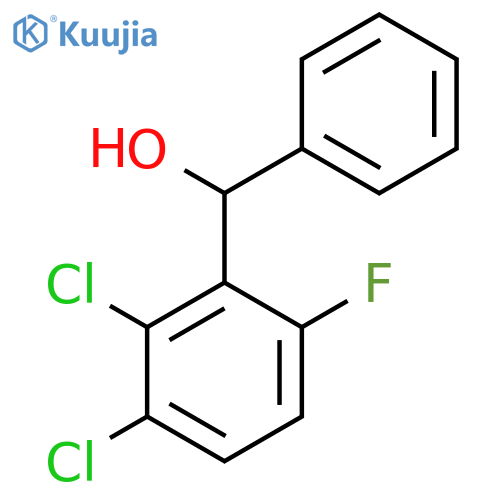

Cas no 3002465-24-6 ((2,3-Dichloro-6-fluorophenyl)(phenyl)methanol)

3002465-24-6 structure

商品名:(2,3-Dichloro-6-fluorophenyl)(phenyl)methanol

(2,3-Dichloro-6-fluorophenyl)(phenyl)methanol 化学的及び物理的性質

名前と識別子

-

- (2,3-Dichloro-6-fluorophenyl)(phenyl)methanol

- 3002465-24-6

-

- インチ: 1S/C13H9Cl2FO/c14-9-6-7-10(16)11(12(9)15)13(17)8-4-2-1-3-5-8/h1-7,13,17H

- InChIKey: HMKPGNKOIBZECR-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC=C(C=1C(C1C=CC=CC=1)O)F)Cl

計算された属性

- せいみつぶんしりょう: 270.0014485g/mol

- どういたいしつりょう: 270.0014485g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 4.1

(2,3-Dichloro-6-fluorophenyl)(phenyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB605617-250mg |

(2,3-Dichloro-6-fluorophenyl)(phenyl)methanol; . |

3002465-24-6 | 250mg |

€355.80 | 2024-07-19 | ||

| abcr | AB605617-5g |

(2,3-Dichloro-6-fluorophenyl)(phenyl)methanol; . |

3002465-24-6 | 5g |

€2218.40 | 2024-07-19 | ||

| abcr | AB605617-1g |

(2,3-Dichloro-6-fluorophenyl)(phenyl)methanol; . |

3002465-24-6 | 1g |

€659.60 | 2024-07-19 |

(2,3-Dichloro-6-fluorophenyl)(phenyl)methanol 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

3002465-24-6 ((2,3-Dichloro-6-fluorophenyl)(phenyl)methanol) 関連製品

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3002465-24-6)

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):211/391/1315